

Enantiomers of GLP-1R Modulator V-0219 Demonstrate Comparable In Vitro Efficacy

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Compound of Interest

Compound Name: (R)-V-0219

Cat. No.: B12409410

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A comparative analysis of the in vitro efficacy of **(R)-V-0219** and (S)-V-0219, enantiomers of the novel small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), reveals a nearly identical functional potency in key cellular assays.^{[1][2]} Both molecules enhance the receptor's response to its natural ligand, GLP-1, a critical mechanism in glucose homeostasis and a therapeutic target for type 2 diabetes and obesity.^{[1][3][4]}

In Vitro Efficacy Comparison

The in vitro activities of **(R)-V-0219** and (S)-V-0219 were primarily assessed through calcium flux assays in human embryonic kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R) and in insulin secretion assays using pancreatic cell lines.

Calcium Flux Assay

In HEK cells expressing hGLP-1R, both enantiomers demonstrated the ability to potentiate calcium fluxes.^{[1][2]} Quantitative analysis revealed that **(R)-V-0219** and (S)-V-0219 exhibit the same efficacy, with an EC₅₀ value of 10 nM.^{[1][2]} This indicates that both molecules are equally potent in enhancing the GLP-1R-mediated intracellular calcium response.

Insulin Secretion Assay

Further investigation into their effects on a key physiological response downstream of GLP-1R activation showed that both enantiomers similarly potentiate GLP-1-stimulated insulin secretion

in the human pancreatic cell line EndoC- β H1 under high glucose conditions.[1][2] A comparable profile was also observed in rat INS-1E insulinoma cells.[2]

Assay	Cell Line	Parameter	(R)-V-0219	(S)-V-0219	GLP-1 (Reference)
Calcium Flux	HEK cells expressing hGLP-1R	EC50	10 nM	10 nM	45 nM
Insulin Secretion	EndoC- β H1 (human pancreatic)	Potentiation of GLP-1 stimulated secretion	Similar to (S)- V-0219	Similar to (R)- V-0219	-
Insulin Secretion	INS-1E (rat insulinoma)	Profile at low glucose	Similar to (S)- V-0219 and GLP-1	Similar to (R)- V-0219 and GLP-1	-

Experimental Protocols

Calcium Flux Assay in HEK cells stably expressing hGLP-1R

HEK cells stably expressing the hGLP-1R were used to assess the ability of the compounds to potentiate calcium fluxes. The cells were stimulated with varying concentrations of the enantiomers (0.1 nM) in the presence of GLP-1. The resulting intracellular calcium mobilization was measured to determine the dose-dependent potentiation of the GLP-1R activation. The EC50 values were calculated from the dose-response curves.[1][2]

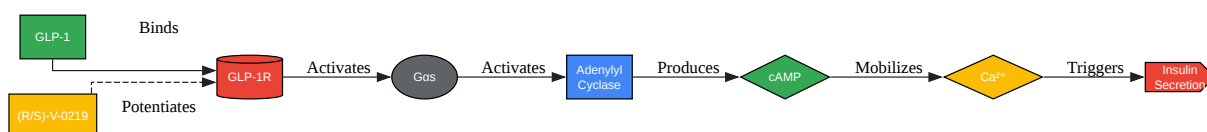
Insulin Secretion Assay in EndoC- β H1 and INS-1E cells

The potentiation of insulin secretion was evaluated in the stable human pancreatic cell line EndoC- β H1 and the rat insulinoma cell line INS-1E. The cells were incubated with the compounds in the presence of GLP-1 under both high and low glucose concentrations to assess glucose-dependent effects. The amount of insulin secreted into the media was quantified using a commercial ELISA kit.[2]

Visualizing the Mechanism and Workflow

GLP-1R Signaling Pathway

The glucagon-like peptide-1 receptor (GLP-1R) is a G-protein coupled receptor. Upon binding of its agonist, such as GLP-1, it primarily couples to the G α s subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activation also leads to the mobilization of intracellular calcium, a key second messenger in insulin secretion. V-0219 and its enantiomers act as positive allosteric modulators, enhancing the signal transduction upon agonist binding.

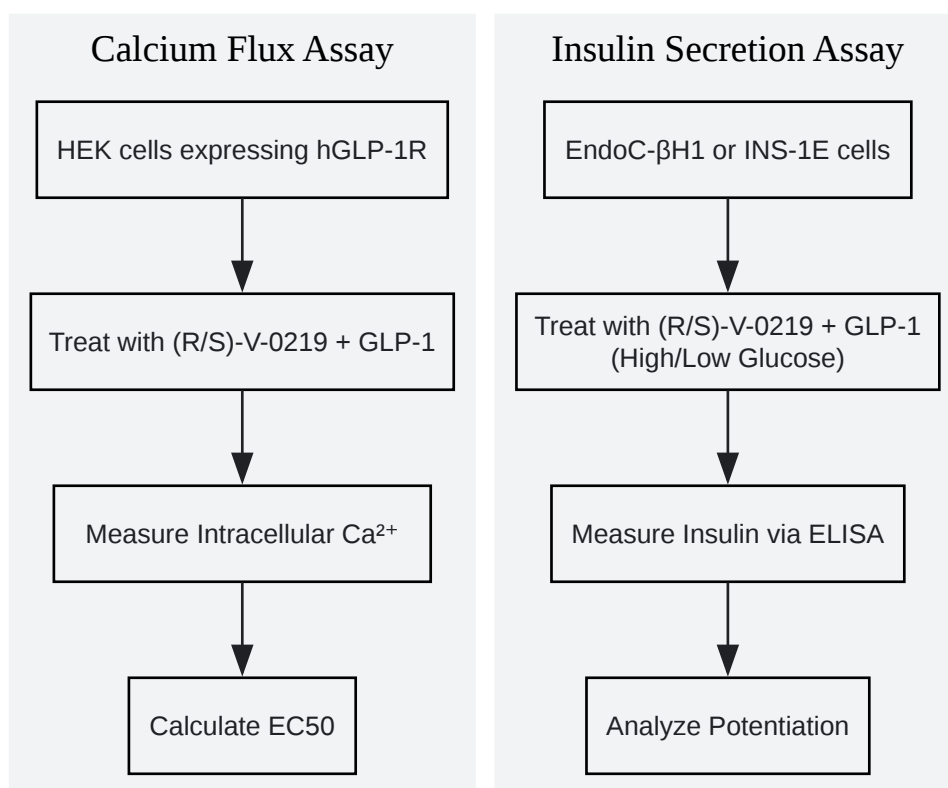


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GLP-1R Signaling Pathway

Experimental Workflow for In Vitro Efficacy Testing

The general workflow for assessing the in vitro efficacy of **(R)-V-0219** and (S)-V-0219 involves cell culture, compound treatment, and subsequent measurement of a biological response.



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Experimental Workflow

In conclusion, the available in vitro data indicates that the stereochemistry at the chiral center of V-0219 does not significantly impact its ability to positively modulate the GLP-1R in the tested cellular systems. Both (R)- and (S)-enantiomers exhibit comparable potency in enhancing GLP-1R-mediated signaling and downstream physiological responses. It is noteworthy that while the in vitro efficacy is similar, the (S)-enantiomer was selected for in vivo studies where it demonstrated oral efficacy.[1][2]

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